(2S,4S)-4-ヒドロキシピロリジン-2-カルボン酸塩酸塩

説明

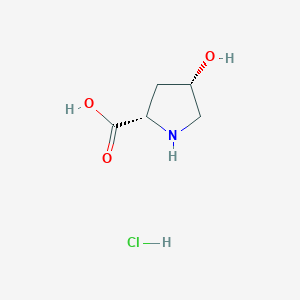

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology

科学的研究の応用

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

- The primary target of this compound is 6-oxocamphor hydrolase . This enzyme plays a crucial role in catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction. As a result, it yields the optically active (2R,4S)-beta-campholinic acid .

Target of Action

生化学分析

Biochemical Properties

Cis-4-Hydroxy-L-Proline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit collagen synthesis, a process crucial for the structural integrity of various tissues . This interaction with collagen synthesis pathways highlights its potential role in influencing the structure and function of tissues.

Cellular Effects

Cis-4-Hydroxy-L-Proline Hydrochloride has been observed to have significant effects on cellular processes. It can block myotube formation and expression of sarcomeric myosin heavy chain in C2C12 murine skeletal muscle cells . It also inhibits the proliferation of certain cancer cell lines, such as the murine Panc02 pancreatic carcinoma cell line .

Molecular Mechanism

The molecular mechanism of action of Cis-4-Hydroxy-L-Proline Hydrochloride involves its interaction with collagen synthesis pathways. By inhibiting this process, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of Cis-4-Hydroxy-L-Proline Hydrochloride can vary with different dosages in animal models

Metabolic Pathways

Cis-4-Hydroxy-L-Proline Hydrochloride is involved in specific metabolic pathways. It is known to interact with enzymes involved in collagen synthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-proline.

Hydroxylation: The hydroxylation of the pyrrolidine ring is achieved using specific reagents and conditions to introduce the hydroxyl group at the 4-position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride often employs optimized synthetic routes to ensure high yield and purity. These methods may include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation Products: Pyrrolidin-2-one derivatives.

Reduction Products: Pyrrolidine-2-methanol derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

類似化合物との比較

Similar Compounds

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an azido group instead of a hydroxyl group.

(2S,4S)-4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride: Contains a thiol group instead of a hydroxyl group.

Uniqueness

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

生物活性

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, a chiral compound, has garnered attention in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its unique biological activities and applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

- Chemical Structure : The compound is characterized by a pyrrolidine ring with hydroxyl and carboxylic acid functional groups.

- CAS Number : 441067-49-8

- Molecular Formula : C₅H₈N₄O₂·HCl

The primary biological activities of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride are attributed to its interactions with various enzymes and proteins:

- Enzyme Inhibition : This compound has been identified as an inhibitor of 6-oxocamphor hydrolase , which is crucial for the retro-Claisen reaction in the cleavage of carbon-carbon bonds in bicyclic diketones. This inhibition can alter metabolic pathways involving these substrates .

- Collagen Synthesis Modulation : The compound inhibits collagen synthesis, impacting structural integrity in tissues. This property is particularly significant in studies related to fibrosis and wound healing .

- Cellular Effects : Research indicates that (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride can block myotube formation in C2C12 murine skeletal muscle cells, suggesting its influence on muscle differentiation and regeneration processes.

Antiproliferative Effects

Studies have shown that (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride exhibits antiproliferative effects on various cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Caco-2 (colon cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against cancer cell proliferation .

Case Studies

-

Zebrafish Model :

- A study investigated the effects of similar thiazolidinone derivatives on zebrafish testicular tissue, revealing potential degenerative effects on reproductive cells. While not directly studying (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, these findings suggest caution when exploring its effects on reproductive health .

- In Vivo Studies :

Applications in Research and Medicine

The unique properties of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride make it a valuable tool in both research and pharmaceutical applications:

- Chiral Building Block : Utilized in the synthesis of complex organic molecules due to its stereochemistry.

- Drug Development : Investigated as a precursor for developing novel therapeutic agents targeting various diseases including cancer and fibrosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride | Chiral | Different enzyme inhibition profile |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride | Fluorinated derivative | Enhanced stability and altered pharmacological properties |

特性

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633586 | |

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441067-49-8 | |

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。